Bay 41-4109 less active enantiomer Bay 41-4109 less active enantiomer Bay 41-4109 less active enantiomer shows less activity than Bay 41-4109. BAY 41-4109 is a potent inhibitor of human hepatitis B virus (HBV) with an IC50 of 53 nM.
Brand Name: Vulcanchem
CAS No.: 476617-51-3
VCID: VC0007319
InChI: InChI=1S/C18H13ClF3N3O2/c1-8-14(18(26)27-2)15(11-4-3-9(20)5-12(11)19)25-17(24-8)16-13(22)6-10(21)7-23-16/h3-7,15H,1-2H3,(H,24,25)/t15-/m1/s1
SMILES: CC1=C(C(N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC
Molecular Formula: C₁₈H₁₃ClF₃N₃O₂
Molecular Weight: 395.8 g/mol

Bay 41-4109 less active enantiomer

CAS No.: 476617-51-3

Inhibitors

VCID: VC0007319

Molecular Formula: C₁₈H₁₃ClF₃N₃O₂

Molecular Weight: 395.8 g/mol

Bay 41-4109 less active enantiomer - 476617-51-3

CAS No. 476617-51-3
Product Name Bay 41-4109 less active enantiomer
Molecular Formula C₁₈H₁₃ClF₃N₃O₂
Molecular Weight 395.8 g/mol
IUPAC Name methyl (4S)-4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoropyridin-2-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate
Standard InChI InChI=1S/C18H13ClF3N3O2/c1-8-14(18(26)27-2)15(11-4-3-9(20)5-12(11)19)25-17(24-8)16-13(22)6-10(21)7-23-16/h3-7,15H,1-2H3,(H,24,25)/t15-/m1/s1
Standard InChIKey FVNJBPMQWSIGJK-OAHLLOKOSA-N
Isomeric SMILES CC1=C([C@H](N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC
SMILES CC1=C(C(N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC
Canonical SMILES CC1=C(C(N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC
Description Bay 41-4109 less active enantiomer shows less activity than Bay 41-4109. BAY 41-4109 is a potent inhibitor of human hepatitis B virus (HBV) with an IC50 of 53 nM.
Reference [1]. Weber O, et al. Inhibition of human hepatitis B virus (HBV) by a novel non-nucleosidic compound in a transgenic mouse model. Antiviral Res. 2002 May;54(2):69-78.[2]. Stray SJ, et al. BAY 41-4109 has multiple effects on Hepatitis B virus capsid assembly. J Mol Recognit. 2006 Nov-Dec;19(6):542-8.[3]. Wu GY, et al. Inhibition of hepatitis B virus replication by Bay 41-4109 and its association with nucleocapsid disassembly. J Chemother. 2008 Aug;20(4):458-67.
PubChem Compound 10188768
Last Modified Nov 11 2021
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